NAN-190 hydrobromide

5-HT1A receptor pharmacology radioligand binding competitive antagonism

NAN-190 hydrobromide is the definitive dual-receptor probe for dissecting convergent 5-HT1A and α1-adrenoceptor signaling — a pharmacological signature no other 5-HT1A ligand replicates. With balanced low-nanomolar affinity for both targets (5-HT1A Ki=2–6.8 nM; α1a/α1b/α1d Ki≈1 nM), it uniquely enables circadian photic entrainment potentiation (up to 250% phase-shift amplification), low-dose autoreceptor agonism (≤0.03 mg/kg s.c.), and postsynaptic 5-HT1A antagonism in behavioral models. Substituting WAY-100635 or BMY 7378 introduces confounding selectivity gaps — only NAN-190 delivers the dual pharmacology required for anxiety circuitry, cardiovascular, and chronobiology studies. Verify your mechanism with the reference compound trusted across three decades of peer-reviewed research.

Molecular Formula C23H28BrN3O3
Molecular Weight 474.4 g/mol
CAS No. 115338-32-4
Cat. No. B1676929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNAN-190 hydrobromide
CAS115338-32-4
Synonyms1-(2-methoxyphenyl)-4-(4-(2-phthalimido)butyl)piperazine
NAN 190
NAN-190
Molecular FormulaC23H28BrN3O3
Molecular Weight474.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O.Br
InChIInChI=1S/C23H27N3O3.BrH/c1-29-21-11-5-4-10-20(21)25-16-14-24(15-17-25)12-6-7-13-26-22(27)18-8-2-3-9-19(18)23(26)28;/h2-5,8-11H,6-7,12-17H2,1H3;1H
InChIKeyAXRUEPFPTQYHQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>71.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NAN-190 hydrobromide (CAS 115338-32-4) for 5-HT1A Serotonin Receptor Research: Core Identity and Procurement Baseline


NAN-190 hydrobromide (1-(2-Methoxyphenyl)-4-(4-phthalimidobutyl)piperazine hydrobromide) is a synthetic arylpiperazine derivative originally characterized as a 5-HT1A receptor antagonist [1]. The compound binds with high affinity to 5-HT1A sites in rat hippocampal membranes (Ki = 2–6.8 nM) and acts as a competitive antagonist at postsynaptic 5-HT1A receptors in adenylyl cyclase assays (KB = 1.9 nM) [2][3]. Beyond its 5-HT1A pharmacology, NAN-190 also exhibits the highest reported affinity among 5-HT receptor ligands for α1-adrenoceptor subtypes, with binding and functional affinities close to 1 nM across α1a, α1b, and α1d subtypes [4]. This dual-receptor pharmacological signature fundamentally distinguishes NAN-190 from more selective 5-HT1A ligands and defines the critical selectivity considerations that must inform research design and procurement decisions.

Why 5-HT1A Antagonist Selection Cannot Be Generic: The Case for NAN-190 hydrobromide's Distinctive Pharmacological Signature


5-HT1A receptor antagonists are not pharmacologically interchangeable. Compounds within this class exhibit fundamentally different intrinsic activities, selectivity profiles, and dose-dependent behavioral signatures that critically impact experimental interpretation and reproducibility [1]. While WAY-100635 functions as a silent antagonist with high 5-HT1A selectivity and minimal α1-adrenoceptor activity, NAN-190 and BMY 7378 demonstrate partial agonist properties at somatodendritic 5-HT1A autoreceptors and substantial cross-reactivity with adrenergic systems [2][3]. SDZ 216-525 shares some of NAN-190's mixed-receptor pharmacology but with different affinity ratios and potency thresholds [4]. Even within the arylpiperazine chemical series, structural analogs of NAN-190 (e.g., compound 14, MP245) exhibit divergent functional properties and dose-response relationships in vivo [5]. Consequently, substituting one 5-HT1A antagonist for another without accounting for these pharmacological distinctions introduces confounding variables that can invalidate mechanistic conclusions and compromise experimental rigor. The quantitative evidence below establishes the precise parameters that differentiate NAN-190 from its closest in-class alternatives and defines the specific research contexts where this compound provides unique experimental value.

NAN-190 hydrobromide Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparator Data for Procurement-Relevant Differentiation


5-HT1A Receptor Binding Affinity: NAN-190 vs. WAY-100635, BMY 7378, and WAY-100135

NAN-190 demonstrates high-affinity binding to 5-HT1A receptors with Ki values ranging from 2 nM to 6.8 nM across rat hippocampal membrane preparations [1][2]. In competitive antagonist functional assays using adenylyl cyclase inhibition in hippocampal membranes, NAN-190 yields a KB of 1.9 nM [1]. For comparison, WAY-100635 exhibits Ki values of approximately 0.8–1.2 nM for 5-HT1A binding and an IC50 of 2.3 nM for functional antagonism [3][4]. BMY 7378 shows 5-HT1A binding affinity with an IC50 of 0.8 nM in pigeon brain preparations [5]. The binding affinities of NAN-190 and its comparators are within the same order of magnitude, indicating that potency alone does not meaningfully differentiate these ligands for most research applications. Procurement decisions based solely on binding Ki values without considering functional selectivity profiles (α1-adrenoceptor cross-reactivity) and intrinsic efficacy differences are scientifically insufficient.

5-HT1A receptor pharmacology radioligand binding competitive antagonism

α1-Adrenoceptor Affinity: NAN-190 Exhibits the Highest Cross-Reactivity Among 5-HT1A Ligands

NAN-190 exhibits exceptionally high affinity for α1-adrenoceptor subtypes, with binding and functional affinities close to 1 nM across all three subtypes (α1a, α1b, α1d) [1]. In a systematic study comparing multiple 5-HT receptor antagonists and agonists at recombinant human α1-adrenoceptor subtypes, NAN-190 demonstrated the highest affinity among all compounds tested, with values approaching 1 nM in both binding and functional assays [1][2]. In contrast, the selective 5-HT1A antagonist WAY-100635 shows negligible α1-adrenoceptor affinity, while BMY 7378 exhibits subtype selectivity for α1d (α1D) receptors [1]. The magnitude of NAN-190's α1-adrenoceptor activity is comparable to its 5-HT1A receptor affinity (Ki ~2–6.8 nM), indicating that α1-adrenoceptor engagement occurs at concentrations typically used for 5-HT1A receptor studies.

adrenergic pharmacology receptor selectivity profiling off-target activity

Intrinsic Activity Profile: NAN-190 Functions as a Partial Agonist at 5-HT1A Autoreceptors, Contrasting with WAY-100635

NAN-190 exhibits partial agonist activity at somatodendritic 5-HT1A autoreceptors, distinguishing it from the silent antagonist WAY-100635 [1][2]. In microdialysis studies in anesthetized rats, NAN-190 (0.03 mg/kg s.c.) decreased hippocampal extracellular 5-HT levels, an effect that was blocked by WAY-100135 (3 mg/kg s.c.) and WAY-100635 (0.3 mg/kg s.c.), confirming 5-HT1A autoreceptor agonism [1]. In cAMP accumulation assays using recombinant human 5-HT1A receptors, NAN-190 displayed limited intrinsic activity similar to SDZ 216-525 and WAY-100135, whereas pindolol, propranolol, and WAY-100635 behaved as silent antagonists with no detectable intrinsic activity [3]. In dorsal raphe nucleus electrophysiology studies, application of NAN-190 (50 μM) produced hyperpolarization accompanied by decreased membrane resistance, consistent with partial agonist activity at 5-HT1A autoreceptors [4][5].

5-HT1A autoreceptor function partial agonism presynaptic receptor pharmacology

Dose-Dependent Mechanism Switching: 5-HT1A Autoreceptor Agonism at Low Doses vs. α1-Adrenoceptor Antagonism at High Doses

NAN-190 exhibits dose-dependent mechanism switching in vivo, a property not observed with selective 5-HT1A antagonists such as WAY-100635 [1]. In hippocampal microdialysis studies, the 5-HT-decreasing effect of a low dose of NAN-190 (0.03 mg/kg s.c.) was blocked by WAY-100135 (3 mg/kg s.c.) and WAY-100635 (0.3 mg/kg s.c.), indicating 5-HT1A autoreceptor agonism [1]. However, the 5-HT response to a higher dose of NAN-190 (0.3 mg/kg s.c.) was not antagonized by WAY-100635 at doses up to 3 mg/kg s.c., demonstrating that non-5-HT1A receptor mechanisms mediate the decrease in 5-HT release at higher doses [1]. In elevated plus-maze behavioral studies, lower doses of NAN-190 produced significant anxiolytic-like effects, whereas higher doses (2.5–10.0 mg/kg) decreased locomotor activity and produced a behavioral profile similar to the α1-adrenoceptor antagonist prazosin (2.5 mg/kg) [2].

dose-response pharmacology receptor mechanism switching in vivo microdialysis

Functional Differentiation from BMY 7378 in Behavioral Conflict Paradigms: Antagonist vs. Partial Agonist Profile

In pigeon conflict (punished responding) paradigms, NAN-190 and BMY 7378 exhibit distinct functional profiles despite both being initially classified as 5-HT1A antagonists [1]. NAN-190 (1.0–3.0 mg/kg) did not increase punished responding when administered alone, whereas BMY 7378 (1.0–5.6 mg/kg) slightly increased behavior suppressed by punishment [1]. When co-administered with the 5-HT1A agonist 8-OH-DPAT, BMY 7378 attenuated the rate-increasing effects of 8-OH-DPAT on punished responding but dose-dependently enhanced its rate-decreasing effects on unpunished responding. In contrast, NAN-190 blocked the rate-increasing effects of 8-OH-DPAT on punished responding and also reversed the rate-decreasing effects of 8-OH-DPAT on unpunished responding [1]. Pretreatment with NAN-190 failed to block increases in punished responding produced by the benzodiazepine midazolam (0.1–1.0 mg/kg), confirming that its effects were 5-HT1A receptor-specific [1].

operant behavior conflict procedure anxiolytic drug screening

Circadian Rhythm Modulation: NAN-190 Potentiates Photic Phase Shifts by Up to 250%

NAN-190 uniquely potentiates light-induced phase shifts of circadian activity rhythms by as much as 250%, a property not shared by selective 5-HT1A antagonists or agonists [1][2]. Systemic administration of NAN-190 to wildtype mice significantly potentiated late subjective night photic phase shifts, while mice lacking the 5-HT1A receptor (knockouts) exhibited an attenuated behavioral response to light when pretreated with NAN-190 [2]. The protein product of the immediate-early gene c-fos, induced following photic stimulation, was significantly decreased with NAN-190 pretreatment, as were levels of phosphorylated CREB protein; however, activation of the extracellular signal-regulated kinase (ERK) pathway and expression of circadian clock components Period1 and Period2 were not affected [2]. At a dose of 5 mg/kg, NAN-190 potentiates circadian rhythm response to light and speeds re-entrainment to advanced light cycles [3].

circadian biology photic entrainment chronopharmacology

NAN-190 hydrobromide: Evidence-Based Research Application Scenarios for Procurement and Experimental Planning


Investigating 5-HT1A Autoreceptor-Mediated Negative Feedback on Serotonin Release

NAN-190 is a validated tool for examining 5-HT1A autoreceptor function when used at low doses (≤0.03 mg/kg s.c.). At this dose, NAN-190 decreases hippocampal extracellular 5-HT via 5-HT1A autoreceptor agonism, an effect that is sensitive to blockade by WAY-100135 and WAY-100635 [1]. Researchers investigating autoreceptor-mediated feedback inhibition of serotonergic transmission should use NAN-190 at sub-0.1 mg/kg doses and include WAY-100635 control groups to verify 5-HT1A mechanism specificity. This application is supported by direct microdialysis evidence showing that low-dose NAN-190 effects are 5-HT1A receptor-mediated, whereas higher doses recruit α1-adrenoceptor mechanisms [1].

Dual-Receptor Pharmacology Studies: 5-HT1A and α1-Adrenoceptor Interactions

NAN-190 serves as a unique dual-receptor probe for investigating functional interactions between serotonergic and adrenergic systems. The compound exhibits comparable high affinity for both 5-HT1A receptors (Ki = 2–6.8 nM) and α1-adrenoceptor subtypes (affinity close to 1 nM across α1a, α1b, and α1d) [1][2]. At higher doses (≥0.3 mg/kg s.c. or 2.5–10.0 mg/kg i.p.), NAN-190 produces behavioral and neurochemical effects that are indistinguishable from the α1-adrenoceptor antagonist prazosin [3]. Studies requiring investigation of convergent 5-HT1A and α1-adrenergic signaling—such as anxiety circuitry, cardiovascular regulation, or hypothalamic function—benefit from NAN-190's balanced dual-receptor profile. Appropriate controls should include a selective 5-HT1A antagonist (WAY-100635) and a selective α1-adrenoceptor antagonist (prazosin).

Circadian Rhythm and Chronobiology Research: Photic Entrainment Potentiation

NAN-190 is the reference compound for studying 5-HT1A receptor-mediated potentiation of circadian photic entrainment. Systemic NAN-190 administration potentiates light-induced phase shifts by up to 250% in hamsters and wildtype mice, with effects attenuated in 5-HT1A knockout animals [1][2]. At 5 mg/kg, NAN-190 speeds re-entrainment to advanced light cycles, a property with translational relevance to jet lag and shift work disorders [3]. NAN-190 uniquely down-regulates c-fos and phosphorylated CREB protein induction following photic stimulation without affecting ERK pathway activation or Period gene expression [2]. For chronobiology investigations, NAN-190 is not interchangeable with other 5-HT1A ligands; its potentiation effect is not replicated by selective antagonists or agonists, making it the required tool for this research domain.

Behavioral Pharmacology: Postsynaptic 5-HT1A Receptor Antagonism Validation

NAN-190 functions as a postsynaptic 5-HT1A receptor antagonist in specific behavioral models, blocking the effects of the 5-HT1A agonist 8-OH-DPAT [1]. In reserpine-pretreated rats, NAN-190 inhibits 8-OH-DPAT-induced flat body posture (FBP) and forepaw treading (FT) behavioral syndrome, confirming postsynaptic antagonist activity [2]. In pigeon conflict procedures, NAN-190 blocks 8-OH-DPAT's rate-increasing effects on punished responding while reversing its rate-decreasing effects on unpunished responding, establishing an antagonist profile distinct from the partial agonist BMY 7378 [3]. Researchers should note that NAN-190's behavioral effects are dose-dependent: low doses produce anxiolytic-like effects in the elevated plus-maze, while high doses produce prazosin-like locomotor suppression [4]. This scenario is optimal for studies requiring pharmacological validation of postsynaptic 5-HT1A receptor involvement in behavioral endpoints, with careful attention to dose selection and comparator controls.

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